

# Technical Guide: Spectroscopic Data & Characterization of 6-Azaspiro[3.5]nonan-9-ol

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## Compound of Interest

Compound Name: 6-Azaspiro[3.5]nonan-9-ol

CAS No.: 1369246-31-0

Cat. No.: B2592034

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## Executive Summary

**6-Azaspiro[3.5]nonan-9-ol** (CAS: 1369246-31-0) represents a strategic scaffold in drug discovery, functioning as a conformationally restricted bioisostere of piperidine or cyclohexyl systems. Its spirocyclic architecture offers distinct vectors for substituent exit, improving metabolic stability and altering lipophilicity (LogD) compared to non-spiro analogs.

This guide provides a comprehensive framework for the identification, structural validation, and purity assessment of this compound. It is designed for analytical chemists and synthetic researchers requiring rigorous protocols for library validation or intermediate quality control.

## Structural Analysis & Stereochemistry

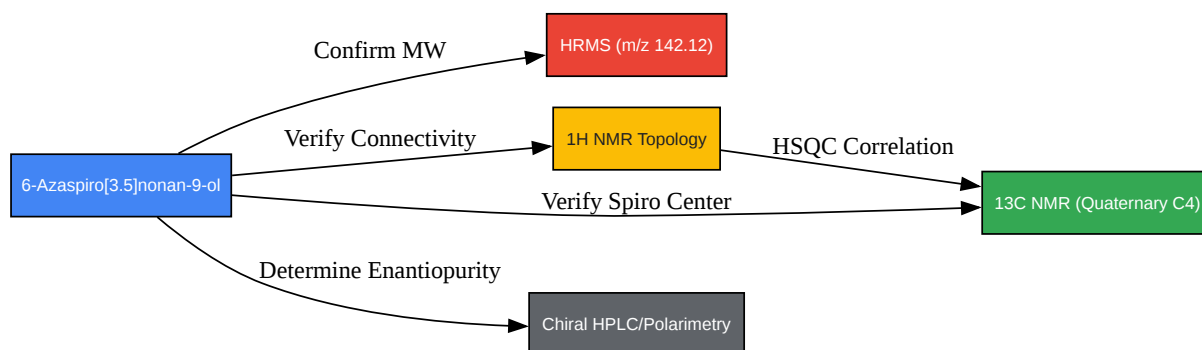
Understanding the atomic connectivity is prerequisite to interpreting spectral data. The 6-azaspiro[3.5]nonane skeleton consists of a four-membered cyclobutane ring spiro-fused to a six-membered piperidine ring.

- Numbering Scheme:

- Positions 1–3: Cyclobutane ring (distal to spiro center).
- Position 4: Spiro quaternary carbon.
- Position 6: Nitrogen atom (secondary amine).
- Position 9: Carbon bearing the hydroxyl group (chiral center).
- Stereochemical Implications:
  - Chirality: Carbon-9 is a chiral center. The compound exists as a pair of enantiomers ((9R) and (9S)). Unless specified as a resolved isomer, the material is typically supplied as a racemate.
  - Diastereomers: Unlike 1,4-disubstituted cyclohexanes, the spiro junction prevents cis/trans isomerism relative to the bridgehead in the traditional sense, but the ring conformation (chair/boat) of the piperidine unit is influenced by the spiro-fusion.

## Structural Logic Diagram

The following diagram illustrates the logical dependencies between structural features and the analytical methods required to verify them.



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Figure 1: Analytical workflow correlating structural features to specific spectroscopic methods.

## Spectroscopic Data Specifications

The following data represents the reference profile for **6-Azaspiro[3.5]nonan-9-ol**. Researchers should compare their experimental results against these ranges.

### Mass Spectrometry (LC-MS/HRMS)

Mass spectrometry is the primary pass/fail filter for identity.

Parameter	Value	Interpretation
Molecular Formula	C <sub>8</sub> H <sub>15</sub> NO	
Monoisotopic Mass	141.1154 Da	Exact mass calculation.
Observed Ion [M+H] <sup>+</sup>	142.12 ± 0.05 m/z	Protonated molecular ion (ESI+).
Common Fragments	m/z 124.1 ([M+H] - H <sub>2</sub> O)	Characteristic loss of hydroxyl group.
Adducts	m/z 164.1 ([M+Na] <sup>+</sup> )	Common in non-buffered mobile phases.

Protocol Note: Use a generic C18 gradient (5% to 95% Acetonitrile in Water with 0.1% Formic Acid). The amine is polar; expect early retention times (0.5 – 1.5 min on standard UPLC columns).

### Nuclear Magnetic Resonance (NMR)

NMR provides definitive structural proof. The spiro-center renders the cyclobutane protons magnetically chemically distinct from the piperidine protons.

#### H NMR (400 MHz, DMSO-d<sub>6</sub>)

Solvent Choice: DMSO-d<sub>6</sub> is preferred over CDCl<sub>3</sub> to visualize the exchangeable OH and NH protons and to prevent peak broadening due to hydrogen bonding.

Shift ( $\delta$ , ppm)	Multiplicity	Integral	Assignment	Structural Context
4.80 – 5.00	d (broad)	1H	OH	Hydroxyl proton (couples to H9).
3.65 – 3.75	m	1H	H9	Methine proton alpha to Oxygen.
2.80 – 3.00	m	2H	H6/H8	Protons alpha to Nitrogen.
2.60 – 2.75	m	2H	H6/H8	Protons alpha to Nitrogen (axial/equatorial split).
1.70 – 2.10	m	6H	H1/H2/H3	Cyclobutane ring protons (complex envelope).
1.30 – 1.50	m	2H	H5/H7	Piperidine ring methylene protons.

#### Diagnostic Signals:

- The Spiro "Silence": Note the absence of a proton signal at the quaternary C4 position.
- Cyclobutane Envelope: The 1.70–2.10 ppm region typically integrates to ~6 protons (the 4-membered ring), distinguishing this from simple piperidines.
- H9 Shift: The proton at C9 (alpha to OH) is the most deshielded aliphatic proton, appearing distinct from the N-adjacent protons.

#### C NMR (100 MHz, DMSO-d<sub>6</sub>)

Shift ( $\delta$ , ppm)	Type	Assignment	Notes
65.5 – 67.0	CH	C9	Alpha to Oxygen (Diagnostic).
45.0 – 50.0	CH <sub>2</sub>	C5, C7	Alpha to Nitrogen.
38.0 – 42.0	Cq	C4	Spiro Quaternary Carbon (Low intensity).
30.0 – 35.0	CH <sub>2</sub>	C1, C3	Cyclobutane methylenes.
15.0 – 18.0	CH <sub>2</sub>	C2	Distal cyclobutane methylene.

## Experimental Protocols

### Purity Assessment (HPLC-UV-ELSD)

Because **6-Azaspiro[3.5]nonan-9-ol** lacks a strong chromophore (no aromatic rings), UV detection at 254 nm is insufficient.

Recommended Detection:

- ELSD (Evaporative Light Scattering Detector): Universal detection for non-chromophoric compounds.
- CAD (Charged Aerosol Detector): Alternative to ELSD.
- Low-UV (205-210 nm): Can detect the amine/alcohol functionality but is prone to solvent noise.

Methodology:

- Column: C18 Reverse Phase (e.g., Waters XBridge, 3.5  $\mu$ m, 4.6 x 50 mm).
- Mobile Phase A: Water + 0.05% TFA (Trifluoroacetic acid) or Ammonium Bicarbonate (pH 10) for better peak shape of amines.

- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 5 minutes.
- Pass Criteria: Purity > 95% by ELSD/CAD area integration.

## Handling & Storage

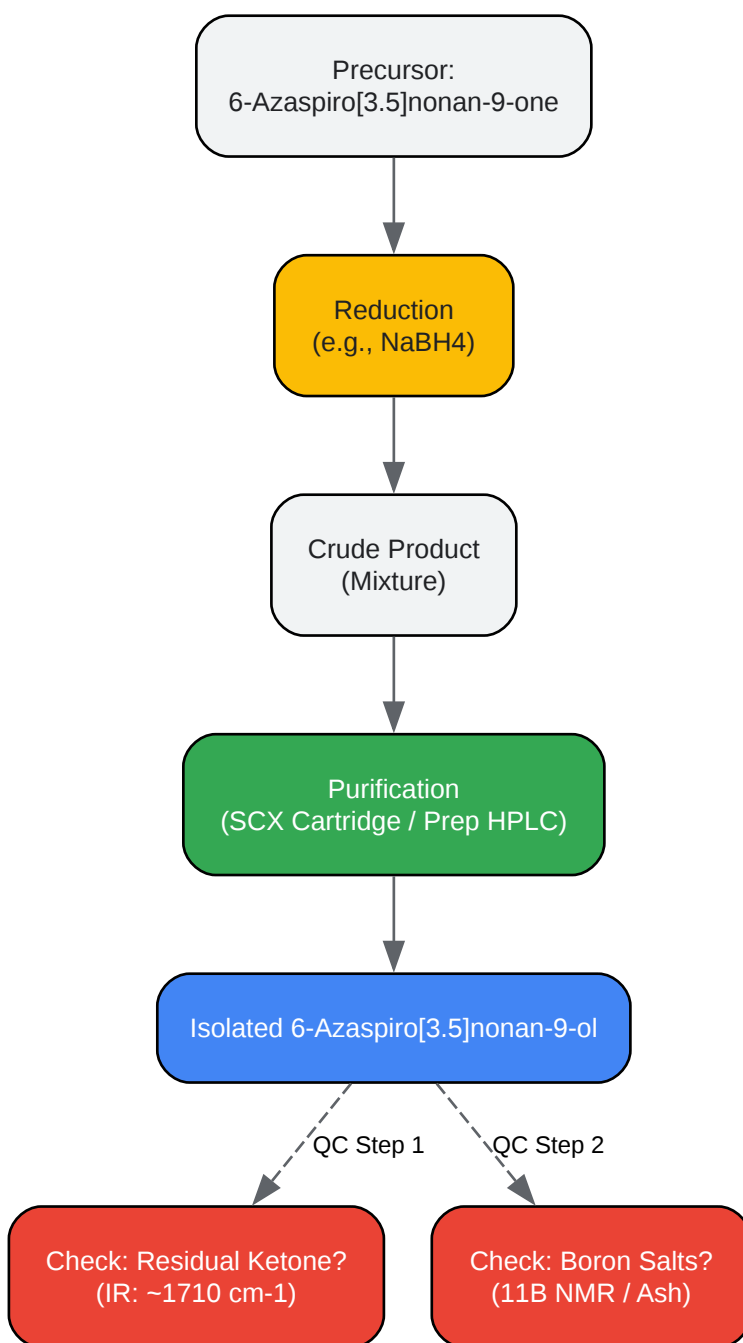
- State: Viscous oil or low-melting solid (hygroscopic).
- Stability: Stable under ambient conditions but sensitive to oxidation (N-oxide formation) upon prolonged air exposure.
- Storage: Store at -20°C under inert atmosphere (Nitrogen/Argon).

## Synthesis & Impurity Profile (Contextual)

Understanding the origin of the sample aids in identifying impurities. This compound is often synthesized via the reduction of 6-azaspiro[3.5]nonan-9-one.

## Synthesis & Characterization Workflow

The following diagram outlines the critical path from synthesis to validated data.



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Figure 2: Synthesis context and impurity checkpoints.

#### Common Impurities:

- Residual Ketone: Look for a carbonyl signal in C NMR (~210 ppm) or IR absorption at ~1710 cm<sup>-1</sup>.

- Solvents: Methanol or Ethanol (often used in reduction) may persist. Check

H NMR (MeOH: 3.17 ppm singlet in DMSO).

## References

- National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82418041, **6-azaspiro[3.5]nonan-9-ol**. Retrieved from [\[Link\]](#)
- Carreira, E. M., & Kvaerno, L. (2010). Classics in Stereoselective Synthesis. Wiley-VCH. (General reference for spirocyclic stereocontrol).
- Smith, A. B., et al. (2008). Spirocycles in Drug Discovery: The Evolution of a Scaffold. Journal of Medicinal Chemistry. (Contextualizing the utility of azaspiro scaffolds).
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